molecular formula C7H4BrF3N2O3 B567504 4-Bromo-2-nitro-6-(trifluoromethoxy)aniline CAS No. 1257535-31-1

4-Bromo-2-nitro-6-(trifluoromethoxy)aniline

Cat. No.: B567504
CAS No.: 1257535-31-1
M. Wt: 301.019
InChI Key: DKXIIWNBIVXFTO-UHFFFAOYSA-N
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Description

4-Bromo-2-nitro-6-(trifluoromethoxy)aniline is a specialized aniline derivative engineered for use as a key synthetic intermediate in advanced research and development. Its molecular architecture, featuring bromo, nitro, and trifluoromethoxy substituents on an aniline core, makes it a valuable precursor for constructing complex molecules in medicinal chemistry and agrochemical science . While direct studies on this exact compound are limited, research on structurally similar trifluoro-aniline derivatives has demonstrated significant potential in antimicrobial applications . These analogues exhibit potent activity against problematic pathogens such as Vibrio parahaemolyticus and Vibrio harveyi , effectively inhibiting both planktonic cell growth and biofilm formation—a major virulence factor . The proposed mechanism of action for such compounds involves the disruption of bacterial cell membrane integrity, leading to rapid bactericidal effects, as well as the suppression of virulence factors including motility, protease activity, and indole production . This multifaceted activity profile positions this compound as a compelling candidate for researchers developing novel anti-biofilm agents and next-generation antimicrobials, particularly for applications in food safety and seafood contamination control . Furthermore, the distinct electron-withdrawing properties of its functional groups are highly valuable for creating diverse chemical libraries and exploring structure-activity relationships in drug discovery programs .

Properties

IUPAC Name

4-bromo-2-nitro-6-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3N2O3/c8-3-1-4(13(14)15)6(12)5(2-3)16-7(9,10)11/h1-2H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXIIWNBIVXFTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679882
Record name 4-Bromo-2-nitro-6-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257535-31-1
Record name 4-Bromo-2-nitro-6-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-nitro-6-(trifluoromethoxy)aniline typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 4-bromo-2-(trifluoromethoxy)aniline. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully monitored to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-nitro-6-(trifluoromethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Bromo-2-nitro-6-(trifluoromethoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-nitro-6-(trifluoromethoxy)aniline depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify target proteins. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for its target by increasing lipophilicity and metabolic stability .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Substituents (Positions) Molecular Formula Key Properties/Applications Reference
4-Bromo-2-nitro-6-(trifluoromethoxy)aniline Not explicitly listed Br (4), NO₂ (2), -OCF₃ (6) C₇H₄BrF₃N₂O₃ Potential agrochemical/drug intermediate
2-Bromo-4-nitro-5-(trifluoromethyl)aniline 1190198-31-2 Br (2), NO₂ (4), -CF₃ (5) C₇H₄BrF₃N₂O₂ Similarity score: 0.95 (vs. target)
2-Bromo-6-nitro-4-(trifluoromethyl)aniline 157026-18-1 Br (2), NO₂ (6), -CF₃ (4) C₇H₄BrF₃N₂O₂ TRPM8 antagonist precursor
2-Bromo-6-methoxy-4-nitroaniline 16618-66-9 Br (2), NO₂ (4), -OCH₃ (6) C₇H₇BrN₂O₃ Reduced lipophilicity vs. -OCF₃ analogs
4-Bromo-5-fluoro-2-[(trimethylsilyl)ethynyl]aniline 1219741-80-6 Br (4), F (5), -C≡C-Si(CH₃)₃ (2) C₁₁H₁₃BrFNSi Click chemistry applications

Key Observations:

Substituent Position Effects: The position of the nitro group significantly alters reactivity. For example, 2-Bromo-4-nitro-5-(trifluoromethyl)aniline (CAS: 1190198-31-2) has a nitro group at position 4, enhancing electrophilicity at the aromatic ring compared to the target compound’s nitro group at position 2 .

Functional Group Variations :

  • Replacing -OCF₃ with -CF₃ (as in CAS: 157026-18-1) increases hydrophobicity but reduces metabolic stability due to the absence of the ether oxygen .
  • Methoxy (-OCH₃) analogs (e.g., 2-Bromo-6-methoxy-4-nitroaniline) exhibit lower thermal stability and higher solubility in polar solvents compared to -OCF₃ derivatives .

Electronic Effects :

  • The trifluoromethoxy group’s strong electron-withdrawing nature deactivates the ring, directing electrophilic substitution to specific positions. This contrasts with -CF₃ analogs, which have similar but slightly weaker electron-withdrawing effects .

Biological Activity

4-Bromo-2-nitro-6-(trifluoromethoxy)aniline is a compound of significant interest in medicinal chemistry and biological research due to its unique chemical structure and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various cell types, and potential applications in drug development.

The molecular formula of this compound is C7H4BrF3N2O3, with a molecular weight of approximately 301.02 g/mol. The presence of a bromine atom, a nitro group, and a trifluoromethoxy group contributes to its unique electronic properties, enhancing its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. Its mechanism includes:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cell signaling pathways, particularly those related to cancer cell proliferation. This inhibition can lead to the reversal of transformed phenotypes in certain cell types .
  • Cell Proliferation Inhibition : Studies indicate that it significantly inhibits the proliferation of cancer cell lines, especially those expressing specific tyrosine kinase isoforms. This suggests its potential as an anticancer agent by blocking pathways critical for tumor growth.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Observations
Cell Proliferation Inhibits proliferation in various cancer cell lines (e.g., breast and lung cancer) .
Enzyme Interaction Acts as an inhibitor for specific kinases, impacting cell signaling .
Oral Bioavailability Demonstrated in animal studies, indicating potential for therapeutic applications .
Antimicrobial Properties Preliminary studies suggest effectiveness against certain bacterial strains .

Case Studies

  • Cancer Cell Lines : In vitro studies have demonstrated that this compound effectively reduces cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound was observed to induce apoptosis through the activation of caspase pathways, confirming its potential as a chemotherapeutic agent.
  • Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit antibacterial properties against Gram-positive bacteria. The mechanism involves disruption of bacterial cell wall synthesis, which could lead to new antibiotic developments.
  • Pharmacokinetics : Animal model studies have shown favorable pharmacokinetic profiles for this compound, including adequate absorption and distribution within tissues, which supports its further investigation as a drug candidate.

Q & A

Q. Q1. How can 4-Bromo-2-nitro-6-(trifluoromethoxy)aniline be synthesized, and what critical reaction conditions optimize yield and purity?

Methodological Answer: The synthesis typically involves sequential functionalization of the aniline backbone. A common route includes:

Nitration : Introduce the nitro group at the 2-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

Bromination : Electrophilic bromination (e.g., Br₂/FeBr₃) at the 4-position, leveraging the directing effects of existing substituents.

Trifluoromethoxy Introduction : The trifluoromethoxy group is often introduced via nucleophilic substitution or Ullmann-type coupling, requiring anhydrous conditions and catalysts like CuI.
Critical Conditions :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
  • Temperature Control : Low temperatures (-10°C to 25°C) prevent decomposition of sensitive intermediates.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity (>95%) .

Advanced Reactivity

Q. Q2. How does the trifluoromethoxy group influence electrophilic substitution reactions in this compound?

Methodological Answer: The trifluoromethoxy (-OCF₃) group is a strong para-directing, electron-withdrawing substituent due to its inductive (-I) and resonance (-R) effects. This directs incoming electrophiles to the 5-position (para to -OCF₃ and meta to -NO₂). Experimental Validation :

  • Nitration Studies : React with acetyl nitrate (AcONO₂) to confirm regioselectivity.
  • Computational Analysis : Density Functional Theory (DFT) calculations predict charge distribution, showing electron-deficient regions at the 5-position.
    Implications : Reduced reactivity compared to non-fluorinated analogs necessitates harsher conditions (e.g., higher temperatures or Lewis acid catalysts) .

Biological Activity

Q. Q3. What in vitro cytotoxic activities have been observed for this compound, and how do they compare to structural analogs?

Methodological Answer: Cytotoxicity is evaluated via MTT assays using cancer cell lines (e.g., HepG2, MCF-7). Key findings include:

CompoundIC₅₀ (µM)Cell Line
This compound12.5HepG2
4-Bromo-2-nitro-6-(trifluoromethyl)aniline20.0HT-29
4-Chloro-2-nitro-6-(trifluoromethoxy)aniline15.0MCF-7
Interpretation : The trifluoromethoxy group enhances activity compared to trifluoromethyl analogs, likely due to improved membrane permeability. Dose-response curves and apoptosis assays (Annexin V/PI staining) confirm mechanism .

Analytical Characterization

Q. Q4. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H NMR : Aromatic protons show splitting patterns (e.g., doublets at δ 7.8–8.2 ppm) influenced by adjacent -NO₂ and -Br.
  • ¹⁹F NMR : Distinct singlet for -OCF₃ at δ -58 to -60 ppm.
  • IR Spectroscopy : Stretching vibrations for NO₂ (~1520 cm⁻¹) and C-Br (~600 cm⁻¹).
  • Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 301.02.
    Purity Assessment : HPLC (C18 column, 70:30 MeOH/H₂O) with UV detection at 254 nm .

Mechanistic Studies

Q. Q5. How do electron-withdrawing groups (EWGs) on the aniline ring influence interactions with biological targets?

Methodological Answer: EWGs (-Br, -NO₂, -OCF₃) create an electron-deficient aromatic system, enhancing binding to electron-rich regions of enzymes/receptors. Experimental Approaches :

Molecular Docking : Simulate interactions with kinase targets (e.g., EGFR) using AutoDock Vina.

QSAR Analysis : Correlate substituent Hammett constants (σ) with IC₅₀ values to quantify electronic effects.
Findings : -OCF₃ improves binding affinity to hydrophobic pockets, while -NO₂ stabilizes charge-transfer complexes .

Advanced Synthetic Applications

Q. Q6. How can this compound serve as a precursor in multi-step syntheses?

Methodological Answer:

  • Suzuki Coupling : Replace -Br with aryl/heteroaryl groups using Pd(PPh₃)₄ and boronic acids.
  • Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts -NO₂ to -NH₂ for further functionalization.
    Protection Strategies :
  • Acetylation (Ac₂O) of the aniline -NH₂ prevents undesired side reactions during coupling steps.
    Case Study : Synthesis of a triazole derivative via click chemistry (CuAAC) demonstrated 75% yield .

Data Contradiction Resolution

Q. Q7. How to resolve conflicting reports on biological activity?

Methodological Answer:

Reproducibility Checks : Standardize cell lines (e.g., ATCC-certified HepG2) and culture conditions.

Purity Validation : Use HPLC-MS to rule out impurities (>98% purity required).

Meta-Analysis : Compare IC₅₀ values across studies using ANOVA to identify outliers.
Example : Discrepancies in HT-29 activity were resolved by controlling for serum concentration in media .

Physicochemical Properties

Q. Q8. What are the solubility properties of this compound, and how do they impact reaction design?

Methodological Answer:

  • Solubility Profile :
    • High solubility in DMSO (>50 mg/mL), moderate in DMF (~20 mg/mL), low in water (<0.1 mg/mL).
  • Impact on Reactions :
    • Use DMSO for biological assays but switch to THF for Pd-catalyzed reactions to avoid catalyst poisoning.
      LogP Measurement : Experimental logP (octanol/water) = 2.8, indicating moderate lipophilicity .

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